
1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-Benzylpiperazin-1-yl)aniline is similar to the one you’re asking about. It’s a chemical with the CAS Number: 16154-69-1 and has a molecular weight of 267.37 . Another related compound is 2-amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride , which has a molecular weight of 306.23 .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The synthesis of these compounds involved reductive amination, a common reaction in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride is a powder stored at room temperature .Aplicaciones Científicas De Investigación
- Researchers have explored the antimicrobial properties of this compound. While specific studies may be limited, its potential as an antibacterial or antifungal agent warrants further investigation .
- Docking simulations have revealed interactions between this compound and oxidoreductase enzymes. Hydrophobic interactions occur between the ligand’s aromatic moieties and lipophilic residues in the enzyme’s binding site, suggesting possible enzyme inhibition .
Antimicrobial Activity
Enzyme Inhibition
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone is the oxidoreductase proteins . These proteins play a crucial role in various biological processes, including metabolism and detoxification.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as docking . The docking studies with the crystal structure of oxidoreductase proteins suggest that the compound fits nicely in the active site of these proteins and interacts with the zinc ion along with three histidine residues in the active site .
Biochemical Pathways
It is known that the compound has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Pharmacokinetics
Related compounds such as benzylpiperazine have been found to be metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its primary targets, the oxidoreductase proteins. The compound’s interaction with these proteins can lead to changes in various biological processes, potentially leading to significant antibacterial and antifungal activity .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-12(15)13(18)17-8-6-16(7-9-17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMOOKHKAKFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)
![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
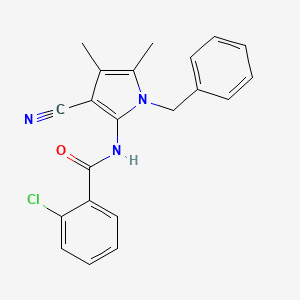
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
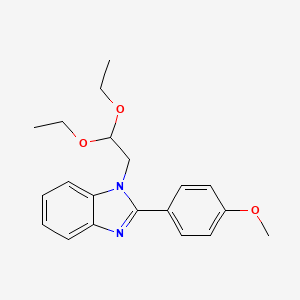
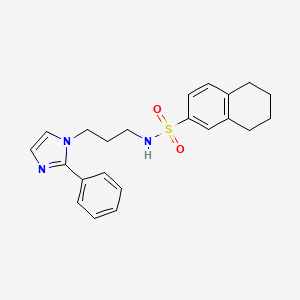
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
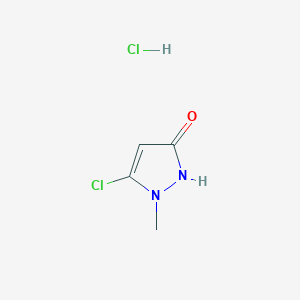
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

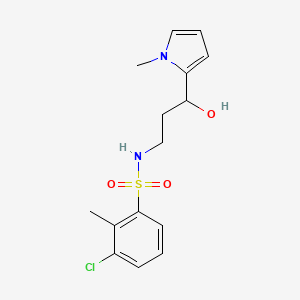
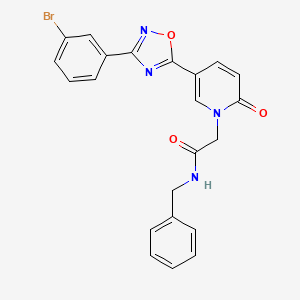
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)